molecular formula C18H17N5O2S B10952930 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxamide

Cat. No.: B10952930
M. Wt: 367.4 g/mol
InChI Key: SJCXADRJNFTFJR-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiophene ring, followed by the introduction of the cyano group and the formation of the pyrazole and oxazole rings. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes to ensure efficiency and yield. The use of automated systems for monitoring and controlling reaction conditions would be essential to maintain product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a complex heterocyclic compound, it can be used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: If found to have therapeutic properties, it could be used in the treatment of diseases.

    Industry: The compound may be used as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxamide would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. Understanding these interactions requires detailed studies using techniques such as molecular docking, enzyme assays, and cellular experiments.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with benzothiophene, pyrazole, and oxazole rings. Examples might include:

  • Benzothiophene derivatives
  • Pyrazole derivatives
  • Oxazole derivatives

Uniqueness

The uniqueness of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxamide lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C18H17N5O2S

Molecular Weight

367.4 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C18H17N5O2S/c1-10-13(9-20-23(10)2)14-7-15(25-22-14)17(24)21-18-12(8-19)11-5-3-4-6-16(11)26-18/h7,9H,3-6H2,1-2H3,(H,21,24)

InChI Key

SJCXADRJNFTFJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2=NOC(=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N

Origin of Product

United States

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